molecular formula C7H14ClNO3 B1294350 Ethyl 3-ethoxy-3-iminopropionate hydrochloride CAS No. 2318-25-4

Ethyl 3-ethoxy-3-iminopropionate hydrochloride

Cat. No. B1294350
CAS RN: 2318-25-4
M. Wt: 195.64 g/mol
InChI Key: HYMXUYQKXCHWDC-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-3-iminopropionate hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar esters and iminoesters. For instance, the synthesis of poly(3-hydroxypropionate) from ethylene oxide and carbon monoxide involves intermediates that share functional groups with ethyl 3-ethoxy-3-iminopropionate hydrochloride . Additionally, the synthesis of heterocyclic compounds using ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate demonstrates the reactivity of ethoxycarbonyl and amino functional groups in complex organic syntheses .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents and catalysts. For example, the carbonylation of ethylene oxide to β-propiolactone uses a bimetallic catalyst system, which could be relevant when considering the synthesis of ethyl 3-ethoxy-3-iminopropionate hydrochloride . Similarly, the preparation of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethylformamide dimethyl acetal indicates the importance of selecting appropriate starting materials and activating agents for the synthesis of complex esters and iminoesters .

Molecular Structure Analysis

The molecular structure of ethyl 3-ethoxy-3-iminopropionate hydrochloride would likely exhibit characteristics similar to the compounds discussed in the papers. The presence of ethoxycarbonyl groups suggests potential resonance stabilization, while the imino group could impart reactivity towards nucleophiles. The molecular structure of such compounds is crucial in determining their reactivity and the types of chemical reactions they can undergo .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to ethyl 3-ethoxy-3-iminopropionate hydrochloride are diverse. The anionic ring-opening polymerization of β-propiolactone to form polyesters is an example of how functional groups in these compounds can react to form larger molecules . The substitution reactions involving the dimethylamino group in ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate to produce heteroarylaminopropenoates and fused heterocyclic systems demonstrate the versatility of these compounds in synthesizing complex structures .

Physical and Chemical Properties Analysis

While the physical and chemical properties of ethyl 3-ethoxy-3-iminopropionate hydrochloride are not directly discussed, the properties of similar compounds can be inferred. The solubility, boiling and melting points, and stability of these compounds are influenced by their functional groups. For instance, the presence of ester and imino groups can affect the compound's polarity, solubility in organic solvents, and susceptibility to hydrolysis. The molecular weight and molar mass distribution of polymers derived from these compounds are also important physical properties that can be determined through polymerization reactions .

Scientific Research Applications

Synthesis of Pyrazolones

Ethyl 3-ethoxy-3-iminopropionate hydrochloride is used in the synthesis of 1-aryl-3-nitroanilino-5-pyrazolones. This process involves the initial reaction of ethyl 3-ethoxy-3-iminopropionate hydrochloride with a nitroaniline in methanol to produce an imidate ester. This ester is then reacted with arylhydrazine to form an amidine, which is subsequently cyclized with a base to produce the pyrazolone compounds (Tracy, 1979).

Preparation of Schiff and Mannich Bases

Ethyl imidate hydrochlorides, including ethyl 3-ethoxy-3-iminopropionate hydrochloride, are prepared and used to synthesize Schiff and Mannich bases of isatin derivatives. This synthesis involves treating ethyl imidate hydrochlorides with ethyl carbazate, followed by reactions with hydrazine hydrate and isatin derivatives to form the Schiff bases (Bekircan & Bektaş, 2008).

Synthesis of Ethyl Esters

Ethyl esters of various acids, such as malonamic, succinamic, and glutaramic acids, are synthesized using ethyl 3-ethoxy-3-iminopropionate hydrochloride. The compound is converted into iminoether hydrochlorides, which are then thermally decomposed to produce these ethyl esters (Tolman, Cabak, & Beneš, 1974).

Formation of Pyrimidine Derivatives

In the synthesis of pyrimidine derivatives, ethyl 3-ethoxy-3-iminopropionate hydrochloride reacts with various amidines. This reaction produces different pyrimidine compounds, depending on the specific amidine and conditions used (Takamizawa & Hirai, 1964).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin or eyes . Contaminated clothing should be removed and washed before reuse . In case of skin contact, wash with plenty of soap and water . If skin or eye irritation persists, get medical advice/attention .

properties

IUPAC Name

ethyl 3-ethoxy-3-iminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMXUYQKXCHWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046994
Record name Ethyl 3-ethoxy-3-iminopropionate hydrochloride
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Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Water or Solvent Wet Solid
Record name Propanoic acid, 3-ethoxy-3-imino-, ethyl ester, hydrochloride (1:1)
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Product Name

Ethyl 3-ethoxy-3-iminopropionate hydrochloride

CAS RN

2318-25-4
Record name Ethyl 3-ethoxy-3-iminopropanoate hydrochloride
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Record name Ethyl 3-ethoxy-3-iminopropionate hydrochloride
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Record name Propanoic acid, 3-ethoxy-3-imino-, ethyl ester, hydrochloride (1:1)
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Record name Ethyl 3-ethoxy-3-iminopropionate hydrochloride
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Record name Ethyl 3-ethoxy-3-iminopropionate hydrochloride
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Record name ETHYL 3-ETHOXY-3-IMINOPROPIONATE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

A stirred solution of ethyl cyanoacetate (30 mL, 281 mmol) and EtOH (18.1 mL, 278 mmol) in anhydrous Et2O (28.1 mL), at 0° C., was bubbled with HCl gas until saturated. The reaction was stirred at 22° C. for 20 hours and then concentrated to give the title product. 1H NMR (400 MHz, CDCl3) δ 4.73 (q, J=7.1 Hz, 2H); 4.24 (q, J=7.2 Hz, 2H); 3.89 (s, 2H); 1.51 (t, J=7.0 Hz, 3H); 1.30 (t, J=7.2 Hz, 3H) ppm.
Quantity
30 mL
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reactant
Reaction Step One
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18.1 mL
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0 (± 1) mol
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28.1 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-cyanoacetate (100 mL, 94 mmol) in chloroform (100 mL) and ethanol (6.5 mL) is bubbled with HCl at −10° for 4 h. The reaction mixture is allowed to warm to RT slowly and then stirred at RT overnight. The mixture is concentrated in vacuo to remove the solvent. The residue is suspended in diethyl ether (100 mL) and stirred for 30 min. The resulting solid is collected by filtration and rinsed with diethyl ether to afford ethyl 3-ethoxy-3-iminopropanoate hydrochloride (Z-1) as a white solid.
Quantity
100 mL
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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6.5 mL
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100 mL
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Reaction Step One

Synthesis routes and methods III

Procedure details

Hydrogen chloride gas was bubbled through a stirred solution of ethyl cyanoacetate (900 g. 7.96 moles), ethanol (410 ml, 7.0 moles) and diethyl ether (2.4 liters). The temperature was kept below 15° C. by use of a cooling bath. After 3.5 hours 395 g (10.8 moles) of hydrogen chloride had been absorbed. The mixture was kept in a cold room for 72 hours. Then the resulting white, crystalline product was filtered off, washed first with diethyl ether, then with petroleum-ether (b.p. 60°-80° C.) and dried under vacuum. The product weighed 1210 g (88% yield).
Quantity
0 (± 1) mol
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900 g
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410 mL
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2.4 L
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solvent
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Quantity
395 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Anhydrous hydrogen chloride (2.0 mol) is added to a mixture of ethyl cyanoacetate (1.0 mol) and ethanol (1.1 mol) in ethyl acetate (1 L) at 0° C. over a period of three hours. The mixture is then stirred at 5°-10° C. for ten additional hours. Removal of the solvent under reduced pressure gives the intermediate ethyl 3-ethoxy-3-iminopropanoate hydrochloride in a yield of about 90%. The appropriate o-aminophenol (1.0 mol) is added with vigorous stirring below 15° C. to a solution of ethyl 3-ethoxy-3-iminopropanoate hydrochloride (1.0 mol) in methanol and allowed to react for ten hours at less than 20° C. After removal of the methanol, the residue is extracted with acetone and the extract is concentrated and diluted with cold 2-propanol to precipitate the ethyl 2-benzoxazolylacetate intermediate (m.p. 50°-53° C.) which is collected by filtration in a yield of 85%. A mixture of the ethyl 2-benzoxazolylacetate (1.0 mol), a benzaldehyde compound (1.0 mol), piperidine (10 ml) and acetic acid (2.5 ml) in toluene (1 L) is refluxed with agitation for four hours while removing the water of reaction. The reaction mixture is then cooled and filtered to obtain the product. This general procedure may be used to prepare the following compounds:
Quantity
2 mol
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reactant
Reaction Step One
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1 mol
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reactant
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1.1 mol
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reactant
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1 L
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solvent
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Synthesis routes and methods V

Procedure details

Hydrochloric acid gas is passed at 0°-10° C. into a solution of 678 g (6 mol) of ethyl cyanoacetate in 400 ml of ethanol and 3 1 of ether for 7 h, the mixture is allowed to stand overnight at 25° C., and the deposited solid is filtered off with suction and dried in vacuo.
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0 (± 1) mol
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678 g
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0 (± 1) mol
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400 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-ethoxy-3-iminopropionate hydrochloride

Citations

For This Compound
7
Citations
DJ Tracy - Journal of Heterocyclic Chemistry, 1979 - Wiley Online Library
… Synthesis involves initial reaction of ethyl 3-ethoxy-3-iminopropionate hydrochloride and a nitroaniline in methanol producing an imidate ester. The imidate ester is then reacted with an …
Number of citations: 7 onlinelibrary.wiley.com
X Jin, L Xing, DD Deng, J Yan, Y Fu… - The Journal of Organic …, 2022 - ACS Publications
… previously reported methods, which construct the 2-amino-nicotinic acid moiety using ethyl 3-amino-3-iminopropionate hydrochloride or ethyl 3-ethoxy-3-iminopropionate hydrochloride …
Number of citations: 1 pubs.acs.org
Q Ma, H Gu, J Huang, F Nie, G Fan, L Liao… - New Journal of …, 2018 - pubs.rsc.org
… As shown in Scheme 1, a mixture of oxamidrazone (2) and ethyl-3-ethoxy-3-iminopropionate hydrochloride was cyclized in acetic acid at 105–110 C and 5,5′-bis(acetic acid ethyl ester…
Number of citations: 22 pubs.rsc.org
J Zhou, J Zhang, B Wang, L Qiu, R Xu, AB Sheremetev - FirePhysChem, 2022 - Elsevier
Energetic material is a very essential company of compounds, widely used in various fields, primarily in the military industry and space technologies. These compounds are unique in …
Number of citations: 68 www.sciencedirect.com
AK Alnomsy - School of Life Sciences University of Sussex, 2016 - core.ac.uk
Chapter 1 provides an overview on the chemistry of pyridines and aminopyridines, their biological activities and their synthesis using Bohlmann-Rahtz, Hantzsch and Chichibabin …
Number of citations: 3 core.ac.uk
MA Petrie, G Koolpe, R Malhotra, P Penwell… - DTICDocument, 2012 - apps.dtic.mil
… Condensation of oxamide dihydrazone (synthesized from dithiooxamide with hydrazine)5, and ethyl-3-ethoxy-3-iminopropionate hydrochloride in acetic acid gave the diethyl ester, 18, …
Number of citations: 1 apps.dtic.mil
M Quintela-Fandino, R Colomer - Drugs of the Future, 2013 - researchgate.net
… Catalytic hydrogenation of nitroaniline (IV) over Pd/C in EtOH at 40-45 C yields the phenyldiamine (V) (1-7), which by condensation with ethyl 3-ethoxy-3-iminopropionate hydrochloride …
Number of citations: 2 www.researchgate.net

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